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Compound of Interest

Compound Name: Diethyl sulfoxide

Cat. No.: B1198403

For researchers, scientists, and drug development professionals, understanding the Lewis
basicity of solvents and reagents is paramount for reaction optimization, mechanistic
elucidation, and rational drug design. This guide provides an objective comparison of the Lewis
basicity of diethyl sulfoxide (DESO) against other commonly used sulfoxides, namely
dimethyl sulfoxide (DMSO), di-n-butyl sulfoxide (DBSO), and diphenyl sulfoxide (DPSO). The
comparison is supported by experimental data on Gutmann donor numbers and boron
trifluoride (BF3) affinities.

The Lewis basicity of a compound, its ability to donate an electron pair to a Lewis acid, is a
critical parameter influencing a wide range of chemical phenomena, from solvation and
catalysis to biological interactions. In the case of sulfoxides, the oxygen atom of the sulfinyl
group acts as the primary Lewis basic site. The nature of the organic substituents attached to
the sulfur atom significantly modulates the electron density at the oxygen, thereby influencing
the compound's overall Lewis basicity.

Quantitative Comparison of Sulfoxide Lewis
Basicity

Two widely accepted experimental scales for quantifying Lewis basicity are the Gutmann donor
number (DN) and the boron trifluoride (BF3) affinity. The donor number is the negative enthalpy
of adduct formation with antimony pentachloride (SbCls) in a non-coordinating solvent,
providing a measure of the molecule's ability to solvate cations and act as a Lewis base.[1][2]
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Similarly, the BFs affinity is the negative enthalpy of adduct formation with boron trifluoride,
another strong Lewis acid.[3]

The table below summarizes the available experimental and predicted data for diethyl
sulfoxide and other relevant sulfoxides.

Gutmann Donor
Sulfoxide Abbreviation Number (DN)
(kcal/mol)

BFs Affinity (-AH)
(kd/imol)

~113 (predicted,
Diethyl Sulfoxide DESO 34 (predicted)[4][5] converted from 27
kcal/mol)[4][5]

Dimethyl Sulfoxide DMSO 29.8[1][6], 30.0[7][8] 105.34[3]
Di-n-butyl Sulfoxide DBSO Not widely reported 107.60[3]
Diphenyl Sulfoxide DPSO Not widely reported 90.34[3]

Note: Predicted values for diethyl sulfoxide are based on computational models and provide a
valuable estimate in the absence of direct experimental data.

From the data, a clear trend in Lewis basicity emerges. Diethyl sulfoxide is predicted to be a
stronger Lewis base than dimethyl sulfoxide, as indicated by its higher predicted donor number
and BFs affinity. This can be attributed to the greater electron-donating inductive effect of the
ethyl groups compared to the methyl groups, which increases the electron density on the
sulfinyl oxygen. The experimental BFs affinity of di-n-butyl sulfoxide is slightly higher than that
of dimethyl sulfoxide, further supporting the trend of increasing basicity with longer alkyl chains.
[3] In contrast, the phenyl groups in diphenyl sulfoxide are electron-withdrawing through
resonance, which significantly reduces the electron density on the oxygen and, consequently,
its Lewis basicity, as reflected in its lower BFs affinity.[3]

Experimental Protocols for Determining Lewis
Basicity
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The quantitative data presented above are derived from specific and well-established
experimental methodologies. Understanding these protocols is crucial for the critical evaluation
and application of the data.

Gutmann Donor Number Determination

The Gutmann donor number is determined calorimetrically. The experimental workflow is as
follows:
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Sample Preparation

Prepare a solution of ShCls B Calorimetric Titration Data Analysis

in 1,2-Dichloroethane
Measure the heat evolved \ (Calculate the enthalpy of reaction The value of -AH is the
during the 1:1 adduct formatlon) k (-AH) in keal/mol Gutmann Donor Number (DN)

Titrate Sulfoxide solution
into ShCls solution in a
reaction calorimeter

Dissolve Lewis Base (Sulfoxide) &
in 1,2-Dichloroethane

Experimental Setup

Feeliien o FE 2. izl A source of gaseous or dissolved BF
in a suitable solvent (e.g., CH2Cl2) 9 3

Reaction and Measurement

Introduce BFs into the sulfoxide solution
in a reaction calorimeter

Monitor the heat change associated
with the formation of the
Sulfoxide-BFs adduct

Calculation

y

Determine the enthalpy of adduct
formation (-AH)
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Lowest Basicity

Diethyl Sulfoxide (DESO)
(More electron-donating ethyl groups)

Highest Basicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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